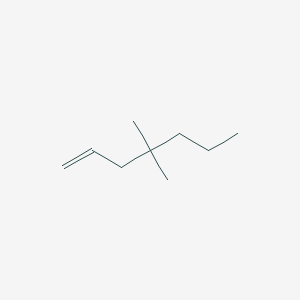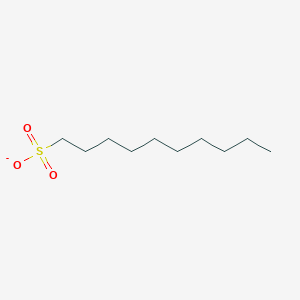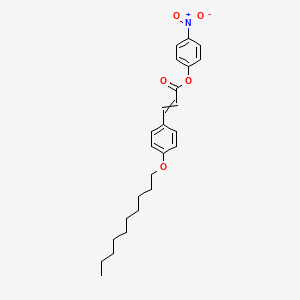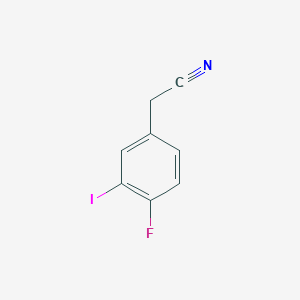
Dichloro(4-methylphenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(4-methylphenyl)borane is an organoboron compound with the chemical formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)borane can be synthesized through the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+SOCl2→C7H7BCl2+SO2+H2O
This method involves the conversion of the boronic acid to the corresponding boron dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(4-methylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form borane derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted borane derivatives such as boronic esters or amides.
Reduction Reactions: Products include borane or borohydride derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
Dichloro(4-methylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of dichloro(4-methylphenyl)borane involves its ability to act as an electrophile due to the presence of the electron-deficient boron atom. In coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorophenylborane: Similar structure but without the methyl group on the phenyl ring.
Dichloro(4-methoxyphenyl)borane: Similar structure with a methoxy group instead of a methyl group.
Dichloro(4-chlorophenyl)borane: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
Dichloro(4-methylphenyl)borane is unique due to the presence of the 4-methyl group, which can influence its reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to its analogs.
Propiedades
Número CAS |
4250-45-7 |
|---|---|
Fórmula molecular |
C7H7BCl2 |
Peso molecular |
172.85 g/mol |
Nombre IUPAC |
dichloro-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
Clave InChI |
HVYKBZIMZNCXJR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)


![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)




